
4-(2-Methylmorpholin-4-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methylmorpholin-4-yl)benzaldehyde is an organic compound with the molecular formula C12H15NO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a 2-methylmorpholine group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylmorpholin-4-yl)benzaldehyde typically involves the reaction of 4-formylbenzoic acid with 2-methylmorpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-formylbenzoic acid and 2-methylmorpholine.
Reaction Conditions: The reaction is usually performed in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the aldehyde group.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methylmorpholin-4-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: 4-(2-Methylmorpholin-4-yl)benzoic acid.
Reduction: 4-(2-Methylmorpholin-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-(2-Methylmorpholin-4-yl)benzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(2-Methylmorpholin-4-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the 2-methylmorpholine group can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Methylmorpholin-4-yl)benzoic acid: An oxidized derivative of 4-(2-Methylmorpholin-4-yl)benzaldehyde.
4-(2-Methylmorpholin-4-yl)benzyl alcohol: A reduced derivative of this compound.
4-(2-Methylmorpholin-4-yl)benzene: A compound where the aldehyde group is replaced with a hydrogen atom.
Uniqueness
This compound is unique due to the presence of both an aldehyde group and a 2-methylmorpholine group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
4-(2-methylmorpholin-4-yl)benzaldehyde |
InChI |
InChI=1S/C12H15NO2/c1-10-8-13(6-7-15-10)12-4-2-11(9-14)3-5-12/h2-5,9-10H,6-8H2,1H3 |
Clé InChI |
NQENCOQTLRAHEH-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCO1)C2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


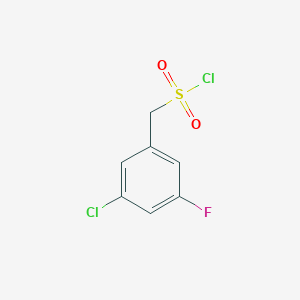

![Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13200902.png)
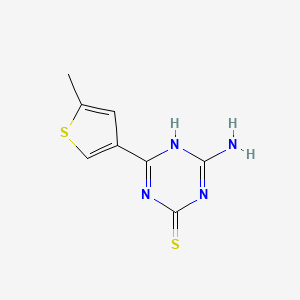
![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol](/img/structure/B13200920.png)
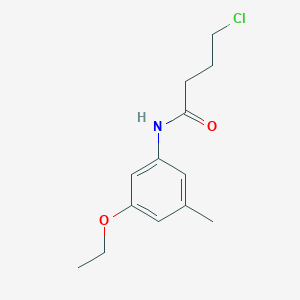
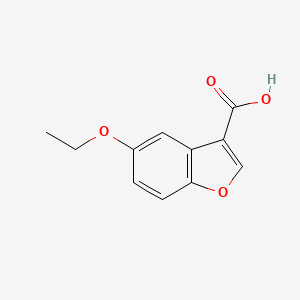
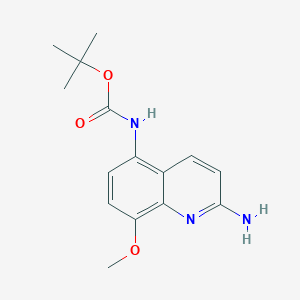

![1-Butyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13200952.png)
![2-[2-(Bromodifluoromethyl)-5-fluoro-1H-indol-3-yl]ethan-1-amine](/img/structure/B13200960.png)
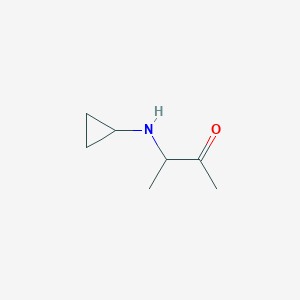
![2-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13200975.png)
![1-(Bromomethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane](/img/structure/B13200976.png)
